molecular formula C16H40N3O4P B14246917 N'-(8-aminooctyl)octane-1,8-diamine;phosphoric acid CAS No. 185064-49-7

N'-(8-aminooctyl)octane-1,8-diamine;phosphoric acid

Katalognummer: B14246917
CAS-Nummer: 185064-49-7
Molekulargewicht: 369.48 g/mol
InChI-Schlüssel: YTCLMINEDKENQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(8-aminooctyl)octane-1,8-diamine;phosphoric acid is a complex organic compound that combines the properties of an amine and a phosphoric acid. This compound is characterized by the presence of two amino groups and a phosphoric acid group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(8-aminooctyl)octane-1,8-diamine;phosphoric acid typically involves the reaction of octane-1,8-diamine with phosphoric acid. The process can be carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually performed in a solvent such as water or an organic solvent, and the temperature is maintained at a moderate level to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of suberonitrile in the presence of ammonia over heterogeneous cobalt catalysts. The reaction is carried out in the liquid phase, either continuously or batchwise, with the catalyst arranged as a fixed bed in a reactor .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(8-aminooctyl)octane-1,8-diamine;phosphoric acid can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The amino groups can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the amino groups, while substitution reactions may result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

N’-(8-aminooctyl)octane-1,8-diamine;phosphoric acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a versatile intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biological processes involving amines and phosphoric acids.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of pesticides, particularly fungicides.

Wirkmechanismus

The mechanism of action of N’-(8-aminooctyl)octane-1,8-diamine;phosphoric acid involves its interaction with molecular targets through its amino and phosphoric acid groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(8-aminooctyl)octane-1,8-diamine;phosphoric acid is unique due to the presence of both amino and phosphoric acid groups, which allows it to participate in a wider range of chemical reactions and applications compared to simpler diamines.

Eigenschaften

CAS-Nummer

185064-49-7

Molekularformel

C16H40N3O4P

Molekulargewicht

369.48 g/mol

IUPAC-Name

N'-(8-aminooctyl)octane-1,8-diamine;phosphoric acid

InChI

InChI=1S/C16H37N3.H3O4P/c17-13-9-5-1-3-7-11-15-19-16-12-8-4-2-6-10-14-18;1-5(2,3)4/h19H,1-18H2;(H3,1,2,3,4)

InChI-Schlüssel

YTCLMINEDKENQU-UHFFFAOYSA-N

Kanonische SMILES

C(CCCCNCCCCCCCCN)CCCN.OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.